3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine
Description
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of diethoxy and methyl substituents on the phenyl ring, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
5-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-18-12-6-9(3)10(7-13(12)19-5-2)11-8-14(15)17-16-11/h6-8H,4-5H2,1-3H3,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAYDLCCYLGEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C2=CC(=NN2)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-diethoxy-2-methylbenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso, nitro, or oxo compounds.
Reduction: Reduced derivatives such as hydrazines or amines.
Substitution: Substituted derivatives with various functional groups introduced at the amino group or phenyl ring.
Scientific Research Applications
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Diethoxy-2-methylphenyl)-1,3-thiazol-2-amine: A compound with a thiazole ring instead of a pyrazole ring.
(4,5-Dimethoxy-2-methylphenyl)-N-{[3-(4-ethylphenyl)-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methylmethanamine: A compound with a triazole ring and additional substituents.
Uniqueness
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C14H19N3O2
- Molecular Weight : 261.32 g/mol
- CAS Number : [not provided in search results]
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In vitro assays have shown that related compounds possess activity against various bacterial strains and fungi. For instance, studies reported significant inhibition of Bacillus subtilis and Escherichia coli at concentrations around 40 µg/mL when tested against standard antibiotics . The specific antimicrobial activity of this compound remains to be fully elucidated.
Anticancer Potential
The anticancer properties of pyrazole derivatives are another area of active research. Compounds with similar structures have been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects. For example, certain pyrazole derivatives showed IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines . The precise mechanism by which this compound exerts its anticancer effects requires further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological properties. For instance, the presence of ethoxy groups has been associated with enhanced anti-inflammatory activity .
| Compound | Structure | Biological Activity | IC50/Effect |
|---|---|---|---|
| Compound A | Compound A | Anti-inflammatory | 10 µM inhibition TNF-α |
| Compound B | Compound B | Antimicrobial | Effective against E. coli |
| Compound C | Compound C | Anticancer | IC50 = 26 µM against A549 |
Case Studies
- Study on Anti-inflammatory Properties : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. The most potent compounds showed over 80% inhibition at low concentrations .
- Antimicrobial Screening : A compound structurally related to this compound was evaluated against various microbial strains, demonstrating significant activity comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies on related pyrazole derivatives revealed promising cytotoxicity against several cancer cell lines, indicating potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
